![molecular formula C12H13FN2S B3011049 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole CAS No. 862977-15-9](/img/structure/B3011049.png)
4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole
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Overview
Description
“4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole” is a chemical compound with the molecular formula C12H13FN2S . It has a molecular weight of 236.31 Da . This compound is a derivative of benzothiazole, which is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole” consists of a benzothiazole ring substituted with a fluorine atom at the 4-position and a piperidine ring at the 2-position . The InChI code for this compound is 1S/C12H13FN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 .Physical And Chemical Properties Analysis
“4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole” is a solid compound . The storage temperature for this compound is room temperature .Scientific Research Applications
Antibacterial Activity
4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole: derivatives have been explored for their potential antibacterial properties. Research indicates that certain modifications to the benzothiazole structure can yield compounds with significant activity against bacterial strains such as Staphylococcus aureus. This suggests a promising avenue for the development of new antibacterial agents, particularly in the face of rising antibiotic resistance .
Antipsychotic Drug Development
The compound is structurally related to 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole , an intermediate in the synthesis of paliperidone . Paliperidone is an active metabolite of risperidone, used in the treatment of schizophrenia. The fluoro-benzothiazole moiety is of interest in the design of new antipsychotic drugs, potentially offering improved efficacy or reduced side effects .
Alzheimer’s Disease Treatment
N-substituted benzothiazole derivatives have been identified as selective inhibitors of acetylcholinesterase (AChE) , an enzyme associated with Alzheimer’s disease. By inhibiting AChE, these compounds can potentially improve cognitive function in patients with Alzheimer’s, making them valuable targets for drug development .
Analgesic and Anticonvulsant Properties
Isoxazole derivatives, which share a similar heterocyclic structure with benzothiazoles, have demonstrated analgesic and anticonvulsant activities. This suggests that benzothiazole derivatives, including 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole , could be modified to enhance these properties for therapeutic use .
Cancer Research
The benzothiazole ring system is a common feature in molecules with anticancer activity. Research into the modification of this system, including the introduction of a fluorine atom and a piperidinyl group, may lead to the discovery of new anticancer agents. The ability to target specific cancer cell lines or mechanisms is a key focus in this field .
Organic Synthesis and Medicinal Chemistry
As a building block in organic synthesis, 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole can be used to create a variety of complex molecules. Its reactivity and the presence of multiple functional groups make it a versatile reagent in the synthesis of pharmacologically active compounds .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release in pma-differentiated thp-1 cells stimulated with lps/atp .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the interaction of chemically differentiated fragments with the metal catalyst .
Biochemical Pathways
It’s known that nlrp3 expression is induced following the stimulation by danger-associated molecular patterns (damps) or pathogen-associated molecular patterns (pamps) of toll-like receptors (tlrs), such as tlr4 receptors, or cytokine receptors, such as tnf receptor .
Result of Action
Similar compounds have been found to inhibit il-1β release in lps/atp-stimulated human macrophages .
Action Environment
The success of the suzuki–miyaura (sm) coupling reaction, which may be related to the compound’s synthesis, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
4-fluoro-2-piperidin-1-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUHOTBHBIKRFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole |
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